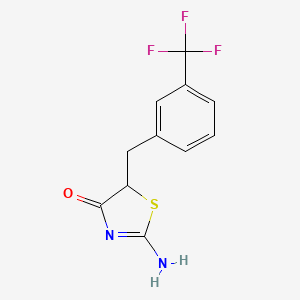

2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one

Description

2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a thiazolidinone derivative characterized by a 2-imino group, a thiazolidin-4-one core, and a 3-(trifluoromethyl)benzyl substituent at position 3.

Properties

IUPAC Name |

2-amino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(17)16-10(15)18-8/h1-4,8H,5H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMUNWSYJPAZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 2-aminothiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like nitrating agents (HNO₃) or halogenating agents (Br₂) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methyl derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Overview

2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core, characterized by its unique structural attributes, including the trifluoromethyl group that enhances its lipophilicity and biological activity. This compound is part of a broader class of thiazolidinones, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.

Medicinal Chemistry Applications

The compound has shown potential in various medicinal chemistry applications, particularly in drug development:

- Antioxidant Activity : Thiazolidinone derivatives are known for their antioxidant properties. Research indicates that structural modifications can significantly enhance antioxidant activity, making these compounds promising candidates for developing therapeutic agents against oxidative stress-related diseases .

- Antimicrobial Properties : Similar compounds within the thiazolidinone family have demonstrated notable antimicrobial activities. The structural features of this compound suggest potential effectiveness against various pathogens, warranting further investigation.

- Anticancer Activity : There is evidence that thiazolidinone derivatives exhibit anticancer properties. The trifluoromethyl group may improve the bioavailability and efficacy of these compounds, positioning them as candidates for cancer therapy .

Chemical Reactivity and Synthesis

The reactivity of this compound is influenced by its imino and thiazolidinone functionalities. Common synthetic routes include:

- Condensation Reactions : The synthesis typically involves condensation reactions between appropriate thioureas and aldehydes to form the thiazolidinone framework.

- Modification Strategies : Rational chemical modifications can enhance selectivity and potency against specific biological targets, as demonstrated in related research focusing on thiazolidinone derivatives .

Case Studies and Research Findings

- Bioactivity Studies : A review highlighted the antioxidant activities of various thiazolidinones, emphasizing how specific substitutions can enhance efficacy against lipid peroxidation, a key marker of oxidative stress .

- High-Throughput Screening : Research involving high-throughput screening identified thiazolidinone derivatives with selective agonist activity at specific receptors, indicating their potential in targeted therapies for diseases such as thrombocytopenia and viral infections .

- Synthesis Innovations : Recent studies have explored one-pot synthesis methods for novel thiazolidinones that exhibit increased potency compared to established treatments like cisplatin, demonstrating the ongoing innovation in this field .

Mechanism of Action

The mechanism of action of 2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The aminothiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazolidinone Derivatives

*Calculated molar mass based on molecular formula.

Electronic and Steric Effects

- Trifluoromethyl (CF₃) vs. This may improve metabolic stability in biological systems.

- Bromine (Br) vs. CF₃:

The para-Br substituent in introduces halogen bonding capabilities, which could enhance receptor binding affinity, whereas CF₃ primarily contributes to lipophilicity and steric hindrance . - Bulky Cyclohexyl Group:

The 4-(1-methylcyclohexylmethoxy)benzyl group in significantly increases steric bulk, likely reducing solubility but improving membrane permeability in hydrophobic environments .

Lipophilicity and Solubility

- Lipophilicity Ranking (Predicted):

Cyclohexyl-substituted > CF₃-substituted target compound > Br-substituted > benzylidene derivative > OMe-substituted . - Solubility Implications:

Polar groups (e.g., OMe in , hydroxy in ) improve aqueous solubility, while CF₃ and cyclohexyl groups favor lipid bilayer penetration .

Research Implications and Limitations

Experimental studies are required to validate these theoretical comparisons.

Biological Activity

2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activity, particularly in antimicrobial and antifungal applications. The compound's structure, featuring a trifluoromethyl group and an imino functional group, suggests unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₁H₉F₃N₂OS

- CAS Number : 301687-76-3

- Molecular Weight : 296.26 g/mol

The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity compared to non-fluorinated analogs .

The biological activity of this compound is hypothesized to involve interactions with key bacterial enzymes such as DNA gyrase and Cytochrome P450 14α-sterol demethylase. These enzymes are crucial for bacterial DNA replication and sterol synthesis, respectively .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.5 - 8 | S. aureus, E. coli, K. pneumoniae |

| Ciprofloxacin | ≤1 - >5 | S. aureus, E. coli |

| Amoxicillin | >500 | Pseudomonas aeruginosa |

The compound's efficacy against resistant strains highlights its potential as a lead compound in the development of new antimicrobial agents.

Case Studies

- Study on Antibacterial Activity : A study evaluated the antibacterial effects of thiazolidine derivatives, including this compound, against multi-drug resistant bacteria. The results indicated that the compound exhibited comparable or superior activity against certain strains compared to established antibiotics like amoxicillin and ciprofloxacin .

- Antifungal Activity Assessment : In another investigation, the antifungal properties of thiazolidine derivatives were assessed against Candida albicans. The findings suggested moderate antifungal activity, with MIC values indicating potential for further development into therapeutic agents .

Q & A

Q. Basic

- IR : C=O stretch (thiazolidinone) at ~1700 cm⁻¹, C=N (imino) at ~1640 cm⁻¹ .

- ¹H NMR : Aromatic protons (3-(trifluoromethyl)benzyl) as a multiplet at δ 7.3–7.5 ppm; thiazolidinone CH₂ at δ 3.8–4.2 ppm.

- ¹⁹F NMR : CF₃ resonance at δ -62 to -64 ppm .

- MS : Molecular ion [M+H]⁺ at m/z 329.1 (calculated for C₁₁H₈F₃N₂OS).

How can discrepancies in antiproliferative activities across cell lines be reconciled?

Advanced

Discrepancies (e.g., DU145 vs. PC3 prostate cancer cells) may arise from differences in:

- Cellular uptake : LogP (~2.5) suggests moderate permeability; variations in membrane transporters (e.g., ABC efflux pumps) affect intracellular concentrations.

- Pathway specificity : In DU145 cells, the compound inhibits mTOR/p70S6K (IC₅₀ = 12 µM) but activates ERK1/2, inducing context-dependent autophagy .

- Experimental controls : Use kinase inhibitors (e.g., U0126 for ERK) to isolate mechanisms. Statistical analysis (ANOVA with post-hoc tests) clarifies dose-response variability.

What purification methods are recommended for high-purity pharmacological testing?

Q. Basic

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:2 gradient).

- Recrystallization : Ethanol/water (4:1) yields crystals with >95% purity (melting point 185–187°C).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical validation .

How can computational modeling predict binding affinity with kinases or GPCRs?

Q. Advanced

- Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., CDK1). The CF₃ group forms hydrophobic contacts with Val18 and Ala31 residues.

- MD Simulations : AMBER or GROMACS assesses stability of ligand-target complexes (RMSD < 2 Å over 100 ns).

- Free Energy Calculations : MM-PBSA estimates ΔGbinding; values ≤ -8 kcal/mol indicate high affinity .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic

- Thiohydantoin Formation : Occurs via over-alkylation; mitigated by limiting haloester equivalents (1.1–1.2 eq).

- Oxidation : Thiazolidinone sulfur to sulfoxide; use inert atmosphere (N₂/Ar) and antioxidants (BHT).

- Byproduct Removal : Aqueous workup (NaHCO₃ wash) removes unreacted thiourea .

What strategies enhance metabolic stability in preclinical development?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.